molecular formula C8H9ClN6 B2492845 1-(5-chloro-2-pyridinyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-47-3

1-(5-chloro-2-pyridinyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

Cat. No. B2492845
CAS RN: 338417-47-3
M. Wt: 224.65
InChI Key: VMNBCCDKQKRTIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(5-chloro-2-pyridinyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine involves cyclization reactions, as exemplified by the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine through the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 (Repich et al., 2017).

Molecular Structure Analysis

The crystal structure and molecular analysis often reveal the arrangement of molecules and the presence of specific bonds. For instance, studies on molecular and crystal structure of similar compounds have shown the arrangement of molecules in chains formed by intermolecular hydrogen bonds, emphasizing the significance of these interactions in stabilizing the crystal structure (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Compounds within this family exhibit a range of chemical reactivities, including the solvent-free interaction between cyano-triazines and methylsulfanyl-triazol-amines leading to functionalized pyridines. These reactions underscore the versatility and reactivity of the tetrazol and triazol rings, which are central to the chemical behavior of these compounds (Shtaitz et al., 2023).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure provide insight into the stability and application potential of these compounds. For example, the synthesis and physical-chemical properties of 6-(5-(1Н-tetrazole-1-ylmethyl)-4-R-1,2,4-triazole-3-ylthio)pyridin-3-amines have been extensively studied, revealing their low toxicity and broad spectrum of biological action, which is crucial for pharmaceutical applications (Hulina & Kaplaushenko, 2017).

Scientific Research Applications

  • Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines : Gunasekaran, Prasanna, and Perumal (2014) demonstrated the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines using a series of domino reactions, involving the formation of two C–C and one C–N bonds leading to the creation of a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

  • Synthesis of Novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide Compounds : Yun-shang (2010) synthesized novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, highlighting the versatility of related compounds in synthesizing new chemical entities (Yang Yun-shang, 2010).

  • Synthesis of 1,3-Diazepines and Cyanopyrroles : Reisinger, Bernhardt, and Wentrup (2004) explored the synthesis of tetrazolo[1,5-a]pyridines/2-azidopyridines, leading to the creation of 1,3-diazacyclohepta-1,2,4,6-tetraenes and cyanovinylketenimines. This research demonstrates the compound's potential in creating diverse chemical structures (Reisinger, Bernhardt, & Wentrup, 2004).

  • Creation of Preorganized Binding Side-Arms : Formica et al. (2003) reported the synthesis and characterization of new ligands bearing preorganized binding side-arms, which interact with ammonium cations. This research indicates the potential of such compounds in creating specific binding sites for targeted interactions (Formica et al., 2003).

  • Novel Multicomponent Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a three-component reaction, demonstrating the compound's role in facilitating complex chemical syntheses (Rahmani et al., 2018).

properties

IUPAC Name

1-(5-chloropyridin-2-yl)-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN6/c1-14(2)8-11-12-13-15(8)7-4-3-6(9)5-10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNBCCDKQKRTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-pyridinyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

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